Product packaging for Activated DPG Subunit(Cat. No.:)

Activated DPG Subunit

Cat. No.: B12397998
M. Wt: 942.4 g/mol
InChI Key: TXKNJPOHRYJGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Activated DPG Subunit is a research-grade reagent essential for investigating G-protein-mediated signal transduction pathways. This product is supplied in its active, GTP-bound state, ready for use in in vitro biochemical assays. Its primary research applications include the study of G-protein coupled receptor (GPCR) signaling mechanisms, the activation of downstream effectors like phospholipase Cβ (PLCβ), and the subsequent generation of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG) . Researchers utilize this subunit to explore the intricate dynamics of cellular communication in contexts ranging from fundamental physiology to the pathophysiology of disease. The product is intended to facilitate studies on the structure-function relationship of Gα proteins and their role in regulating key cellular processes. This product is classified as Research Use Only (RUO) . It is strictly for use in laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H53ClN7O7P B12397998 Activated DPG Subunit

Properties

Molecular Formula

C51H53ClN7O7P

Molecular Weight

942.4 g/mol

IUPAC Name

[4-[[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-[(2-phenylacetyl)amino]purin-6-yl]oxymethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C51H53ClN7O7P/c1-50(2,3)48(61)66-41-28-26-37(27-29-41)33-63-47-45-46(55-49(56-47)54-43(60)30-36-18-10-6-11-19-36)59(35-53-45)44-32-58(31-42(65-44)34-64-67(52,62)57(4)5)51(38-20-12-7-13-21-38,39-22-14-8-15-23-39)40-24-16-9-17-25-40/h6-29,35,42,44H,30-34H2,1-5H3,(H,54,55,56,60)

InChI Key

TXKNJPOHRYJGGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)CC8=CC=CC=C8

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2,3 Bisphosphoglycerate

The Rapoport-Luebering Shunt: A Branch of Glycolysis

The Rapoport-Luebering shunt is a critical metabolic pathway, especially prominent in red blood cells, which diverts the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) to produce 2,3-BPG. tuscany-diet.netwikipedia.org This pathway allows for the regulation of oxygen release from hemoglobin to the tissues. tuscany-diet.netnih.gov Under typical physiological conditions, about 20% of the glycolytic flux in erythrocytes is channeled through this shunt. tuscany-diet.netwikipedia.org By taking this route, the cell forgoes the generation of one molecule of ATP that would typically be produced in the main glycolytic pathway by the enzyme phosphoglycerate kinase. nih.govnih.gov

The central enzyme in the Rapoport-Luebering shunt is bisphosphoglycerate mutase (BPGM). wikipedia.orgmayocliniclabs.com This enzyme catalyzes the conversion of 1,3-BPG, an intermediate of glycolysis, into 2,3-BPG. wikipedia.orgwikipedia.org The reaction involves the transfer of a phosphoryl group from the C-1 position to the C-2 position of the glycerate backbone. wikipedia.org Specifically, BPGM facilitates the intermolecular transfer of a phosphate (B84403) group from the C-1 of a 1,3-BPG molecule to the C-2 of a 3-phosphoglycerate (B1209933) (3-PG) molecule, resulting in the formation of 2,3-BPG from the 3-PG and a new 3-PG from the original 1,3-BPG. tuscany-diet.net The catalytic mechanism involves a nucleophilic attack by a histidine residue (His11) in the active site of BPGM on the phosphate group of 1,3-BPG. wikipedia.org

The flow of metabolites through the Rapoport-Luebering shunt is subject to regulation by various factors, ensuring that the concentration of 2,3-BPG is maintained at appropriate levels. One of the key regulatory mechanisms is product inhibition; high concentrations of 2,3-BPG inhibit the activity of BPGM. wikipedia.org The pH of the cellular environment also plays a significant role. For instance, alkalosis (a rise in pH) can lead to an increase in 2,3-BPG levels. pnas.orgpnas.org This is partly because the phosphatase activity of another enzyme involved in 2,3-BPG degradation, MIPP1, is reduced at higher pH. pnas.orgnih.gov Conversely, conditions of low oxygen, or hypoxia, stimulate an increase in 2,3-BPG synthesis to enhance oxygen delivery to tissues. youtube.comnih.gov This response can involve the interplay of various molecules, including adenosine (B11128) and AMP-activated protein kinase (AMPK), which connect the shunt with purine (B94841) metabolism. nih.govmdpi.com

Degradation and Turnover of 2,3-Bisphosphoglycerate (B1242519)

The breakdown of 2,3-BPG is as crucial as its synthesis for maintaining cellular homeostasis. This process is primarily carried out by the phosphatase activities of two key enzymes.

Besides its primary role as a mutase, BPGM also possesses a phosphatase function, though it is less active. wikipedia.orgrsc.org In this capacity, BPGM catalyzes the hydrolysis of 2,3-BPG back to 3-phosphoglycerate (3-PG), which can then re-enter the main glycolytic pathway. nih.govpnas.org This phosphatase activity is stimulated by certain endogenous activators like 2-phosphoglycolate (B1263510). nih.gov Research has shown that modifying specific amino acid residues in the active site of BPGM, such as replacing Gly-13 with a positively charged residue like arginine, can significantly enhance its phosphatase activity while decreasing its synthase activity. pnas.org

For a long time, BPGM was thought to be the sole enzyme responsible for 2,3-BPG metabolism. pnas.orgpnas.org However, studies have identified another key player: Multiple Inositol (B14025) Polyphosphate Phosphatase (MIPP1). nih.govpnas.orgnih.gov Unlike BPGM, which removes the phosphate group from the C-2 position, MIPP1 specifically hydrolyzes the 3-phosphate from 2,3-BPG, producing 2-phosphoglycerate (2-PG). pnas.orgpnas.org This discovery revealed a new metabolic route that bypasses the formation of 3-PG. pnas.orgnih.gov MIPP1's activity is significant, with its rate of 2,3-BPG hydrolysis in erythrocytes at 37°C being comparable to that of BPGM's phosphatase activity. pnas.orgpnas.org

The activity of human MIPP1 is notably sensitive to pH changes. Its activity decreases by about 50% as the pH increases from 7.0 to 7.4. pnas.orgnih.gov This provides a homeostatic mechanism to increase 2,3-BPG levels during alkalosis, thereby promoting oxygen release to tissues. pnas.orgnih.gov Genetic manipulation studies in Dictyostelium have demonstrated that MIPP1 expression levels have a significant impact on cellular 2,3-BPG concentrations, confirming its physiologically relevant role in regulating 2,3-BPG turnover. nih.govpnas.org

Interconnections with Core Glycolytic Pathway

Data Tables

Table 1: Key Enzymes in 2,3-Bisphosphoglycerate Metabolism

EnzymeGeneFunctionProduct(s)Activators/Inhibitors
Bisphosphoglycerate Mutase (BPGM) BPGMSynthesizes 2,3-BPG from 1,3-BPG; hydrolyzes 2,3-BPG to 3-PG. wikipedia.orgmayocliniclabs.comrsc.org2,3-BPG, 3-PGInhibited by high concentrations of 2,3-BPG. wikipedia.org Phosphatase activity stimulated by 2-phosphoglycolate. nih.gov
Multiple Inositol Polyphosphate Phosphatase (MIPP1) MINPP1Hydrolyzes the 3-phosphate from 2,3-BPG. pnas.orggenecards.org2-PGActivity decreases with increasing pH. pnas.orgnih.gov

Table 2: Comparison of BPGM and MIPP1 Phosphatase Activity

FeatureBisphosphoglycerate Mutase (BPGM)Multiple Inositol Polyphosphate Phosphatase (MIPP1)
Substrate 2,3-Bisphosphoglycerate wikipedia.orgpnas.org2,3-Bisphosphoglycerate, Inositol Polyphosphates pnas.orgnih.gov
Product of 2,3-BPG Hydrolysis 3-Phosphoglycerate nih.govpnas.org2-Phosphoglycerate pnas.orgpnas.org
Phosphate Group Removed 2-phosphate pnas.org3-phosphate pnas.orgpnas.org
Estimated Activity in Erythrocytes (37°C) 0.1–0.5 mmol/L cells/h pnas.org~0.6 mmol/L cells/h pnas.orgpnas.org
pH Sensitivity Activity influenced by pH. nih.govActivity decreases by 50% as pH rises from 7.0 to 7.4. pnas.orgnih.gov

Energetic Considerations of 2,3-BPG Synthesis and Degradation

The synthesis and degradation of 2,3-bisphosphoglycerate (2,3-BPG) via the Rapoport-Luebering shunt represent a significant energetic trade-off for the erythrocyte. This metabolic detour from the standard glycolytic pathway allows the red blood cell to prioritize its primary function of oxygen delivery over maximal energy production. A delicate balance is maintained between generating sufficient adenosine triphosphate (ATP) to meet cellular energy demands and producing 2,3-BPG to regulate hemoglobin's affinity for oxygen. wikipedia.orgoncohemakey.com

The formation of 2,3-BPG from the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) is an energetically costly decision. pnas.org In the conventional glycolytic pathway, the enzyme phosphoglycerate kinase (PGK) catalyzes the conversion of 1,3-BPG to 3-phosphoglycerate (3-PG). This reaction is a crucial step of substrate-level phosphorylation, generating one molecule of ATP. tuscany-diet.netnih.gov The Rapoport-Luebering shunt bypasses this ATP-generating step entirely. wikipedia.orgnih.gov By diverting 1,3-BPG to be converted into 2,3-BPG by the enzyme bisphosphoglycerate mutase, the cell forgoes the production of that ATP molecule. nih.govsmolecule.com

The degradation of 2,3-BPG back into the glycolytic pathway is catalyzed by 2,3-BPG phosphatase, which converts 2,3-BPG to 3-PG. wikipedia.orgbyjus.com This hydrolysis reaction releases an inorganic phosphate and does not generate ATP. youtube.com The resulting 3-PG molecule re-enters the standard glycolytic pathway and continues to be metabolized to pyruvate (B1213749). pnas.org This subsequent metabolism of 3-PG to pyruvate does yield one molecule of ATP via the pyruvate kinase step.

Detailed Research Findings

Research into erythrocyte metabolism highlights the critical nature of this energetic balance. The diversion of glycolytic flux through the Rapoport-Luebering shunt is not static but is regulated in response to physiological conditions. For instance, under hypoxic conditions, such as at high altitudes, the concentration of 2,3-BPG in red blood cells increases. medical-junction.com This adaptation enhances the release of oxygen to tissues, compensating for the lower partial pressure of oxygen, but it comes at the metabolic price of reduced ATP synthesis. tuscany-diet.netmedical-junction.com Conversely, a decline in pH inhibits the shunt, favoring the main glycolytic path to maximize ATP generation. smolecule.com This demonstrates a finely tuned system where the energetic sacrifice is modulated based on the body's immediate physiological needs for oxygen.

Table 1: Comparative ATP Yield from One Molecule of Glucose
Metabolic Pathway StepStandard Glycolysis (Net ATP Change)Rapoport-Luebering Shunt (Net ATP Change)
Glucose → Glucose-6-Phosphate-1-1
Fructose-6-Phosphate → Fructose-1,6-Bisphosphate-1-1
2x (1,3-Bisphosphoglycerate → 3-Phosphoglycerate)+20 (Bypassed)
2x (Phosphoenolpyruvate → Pyruvate)+2+2
Total Net ATP Yield +2 0

Molecular Mechanisms of Allosteric Regulation by 2,3 Bisphosphoglycerate

Interaction with Hemoglobin

2,3-Bisphosphoglycerate (B1242519) (2,3-BPG) is a crucial allosteric effector that modulates the oxygen-binding affinity of hemoglobin. aklectures.com It is an intermediate product of glycolysis in red blood cells, where its concentration is approximately 5 mmol/L. wikipedia.orgbionity.com The interaction between 2,3-BPG and hemoglobin is fundamental to the efficient delivery of oxygen to tissues. wikipedia.orgaklectures.com

Binding to Deoxygenated Hemoglobin (T-State)

2,3-Bisphosphoglycerate binds with significantly greater affinity to deoxygenated hemoglobin (deoxy-Hb), also known as the T-state (tense state), compared to oxygenated hemoglobin (oxy-Hb) or the R-state (relaxed state). wikipedia.orgbionity.comcolostate.edu This selective binding to the T-state is central to its function as a regulator of oxygen release. bionity.comstackexchange.com The binding occurs in a 1:1 ratio, with one molecule of 2,3-BPG binding to one hemoglobin tetramer. jumedicine.com By associating with the deoxygenated form, 2,3-BPG shifts the allosteric equilibrium of hemoglobin in favor of the T-state, which has a lower affinity for oxygen. aklectures.comcolostate.edu This stabilization of the deoxy-conformation facilitates the release of oxygen from hemoglobin, particularly in peripheral tissues where the oxygen concentration is lower. wikipedia.orgbionity.comaklectures.com

Characteristics of the 2,3-BPG Binding Pocket in Hemoglobin

The binding site for 2,3-BPG is located within the central cavity of the hemoglobin tetramer, specifically between the two β-subunits. wikipedia.orgyoutube.comresearchgate.net This pocket is present and accessible in the deoxygenated (T-state) conformation but is significantly constricted in the oxygenated (R-state) form, which prevents the interaction. wikipedia.orgbionity.comcolostate.edu The deoxyhemoglobin conformation features an 11-Angstrom pocket that can accommodate the approximately 9-Angstrom 2,3-BPG molecule, whereas the pocket in the oxyhemoglobin conformation shrinks to about 5 Angstroms. wikipedia.org The binding site is characterized by a cluster of positively charged amino acid residues that complement the highly negative charge of the 2,3-BPG molecule. bionity.comyoutube.comyoutube.com

The interaction between 2,3-BPG and hemoglobin is predominantly electrostatic. nih.govresearchgate.net The 2,3-BPG molecule carries multiple negative charges from its phosphate (B84403) and carboxylate groups. colostate.eduyoutube.comyoutube.com These negative charges interact with a ring of positively charged amino acid side chains within the central cavity of deoxyhemoglobin. bionity.comyoutube.com This strong electrostatic attraction leads to the formation of multiple salt bridges, which are ionic bonds that stabilize the complex between 2,3-BPG and the T-state hemoglobin. wikipedia.orgbionity.comstackexchange.comreddit.com These interactions are crucial for stabilizing the low-affinity T-state conformation. reddit.com

Several key amino acid residues, all of which carry a positive charge at physiological pH, line the 2,3-BPG binding pocket and are essential for its interaction with hemoglobin. These residues are located on the two β-subunits of adult hemoglobin (HbA). wikipedia.orgbionity.com The primary residues involved are Histidine-2, Lysine-82, and Histidine-143 from each of the two β-chains. youtube.combrainly.com The amino termini of the β-chains (Valine-1) also contribute to the electrostatic interaction. nih.gov The positively charged side chains of these lysine (B10760008) and histidine residues form salt bridges with the negatively charged phosphate and carboxylate groups of 2,3-BPG, anchoring it within the central cavity. wikipedia.orgbionity.comnih.govreddit.com

Residue (per β-chain)Type of Interaction with 2,3-BPG
Valine-1 (N-terminus) Electrostatic interaction with phosphate groups nih.gov
Histidine-2 Hydrogen bonds with phosphate groups youtube.comnih.govbrainly.com
Lysine-82 Salt bridge/Hydrogen bond with carboxylate and phosphate groups youtube.comnih.govbrainly.com
Histidine-143 Hydrogen bonds with phosphate groups youtube.comnih.govbrainly.com

This table summarizes the key amino acid residues in the β-subunits of hemoglobin that interact with 2,3-BPG and the nature of their interactions.

Conformational Changes Induced in Hemoglobin

The binding of 2,3-BPG does not cause a large-scale conformational change but rather locks the hemoglobin molecule into its pre-existing T-state conformation. aklectures.comaklectures.combrainly.com The presence of 2,3-BPG in the central cavity acts as a wedge, preventing the β-subunits from moving closer together, a motion that is required for the transition to the high-affinity R-state upon oxygen binding. colostate.edu This stabilization of the T-state is the core of the allosteric mechanism by which 2,3-BPG reduces hemoglobin's oxygen affinity. bionity.comnih.gov

By selectively binding to and stabilizing the deoxy-conformation (T-state), 2,3-BPG makes it energetically less favorable for hemoglobin to transition to the oxygenated R-state. aklectures.comwikipedia.orgbionity.comaklectures.com The salt bridges formed between 2,3-BPG and the β-subunits add to the network of intra- and inter-subunit salt bridges that characterize the T-state, effectively increasing the energy required to switch to the R-state. jumedicine.comresearchgate.netnih.gov This stabilization of the low-affinity T-state means that a lower partial pressure of oxygen is required to achieve half-saturation, which translates to more efficient oxygen release to the tissues. wikipedia.orgaklectures.comyoutube.com In essence, 2,3-BPG acts as a negative allosteric modulator of oxygen binding. youtube.com

ParameterHemoglobin without 2,3-BPGHemoglobin with 2,3-BPG
Predominant State Equilibrium favors R-state (high O₂ affinity) aklectures.comaklectures.comEquilibrium shifts toward T-state (low O₂ affinity) aklectures.comcolostate.edu
Oxygen Affinity High aklectures.comaklectures.comLow wikipedia.orgjumedicine.com
P₅₀ (O₂ pressure at 50% saturation) ~1 torr jumedicine.com~26 torr jumedicine.com
Oxygen Release to Tissues Inefficient (~8%) aklectures.comEfficient (~66%) aklectures.com

This table compares the functional properties of hemoglobin in the absence and presence of the allosteric regulator 2,3-BPG.

Impact on Oxygen Affinity and Dissociation Curve

2,3-BPG plays a pivotal role in regulating the oxygen-carrying capacity of hemoglobin. researchgate.net By binding to deoxyhemoglobin, 2,3-BPG stabilizes the low-oxygen-affinity "tense" (T) state of the protein. wikipedia.orgnih.gov This stabilization makes it more difficult for oxygen to bind to hemoglobin, thereby decreasing hemoglobin's affinity for oxygen. nih.govdntb.gov.ua The practical consequence of this is a rightward shift in the oxygen-hemoglobin dissociation curve. nih.govwikipedia.org This shift is crucial for efficient oxygen delivery to the tissues. wikipedia.orgnih.gov In the absence of 2,3-BPG, hemoglobin would have a much higher affinity for oxygen, releasing significantly less of it to the peripheral tissues where it is most needed. nih.gov

The binding of 2,3-BPG occurs in a central cavity of the deoxyhemoglobin tetramer, specifically between the two beta subunits. wikipedia.org This pocket is rich in positively charged amino acid residues, which form ionic bonds with the negatively charged phosphate groups of 2,3-BPG. wikipedia.org When hemoglobin becomes oxygenated, it transitions to the "relaxed" (R) state. This conformational change narrows the central cavity, expelling the 2,3-BPG molecule. wikipedia.org

The concentration of 2,3-BPG in red blood cells can increase in response to conditions of chronic hypoxia, such as at high altitudes or in individuals with certain types of anemia. wikipedia.org This physiological adaptation further enhances the unloading of oxygen in the tissues to compensate for lower oxygen availability. wikipedia.org

Factors Shifting the Oxygen-Hemoglobin Dissociation Curve
FactorShift DirectionEffect on Oxygen Affinity
Increased 2,3-BPGRightDecreased
Decreased 2,3-BPGLeftIncreased
Increased H+ (Lower pH)RightDecreased
Decreased H+ (Higher pH)LeftIncreased
Increased CO2RightDecreased
Decreased CO2LeftIncreased
Increased TemperatureRightDecreased
Decreased TemperatureLeftIncreased

Comparative Analysis of 2,3-BPG Interaction with Hemoglobin A (HbA) vs. Hemoglobin F (HbF)

A fascinating example of molecular adaptation is seen in the differential interaction of 2,3-BPG with adult hemoglobin (HbA) and fetal hemoglobin (HbF). wikipedia.org HbF exhibits a lower affinity for 2,3-BPG compared to HbA. wikipedia.orgnih.gov This reduced affinity means that, under the same physiological conditions, HbF binds oxygen more tightly than HbA. researchgate.net This is physiologically critical as it allows for efficient transfer of oxygen from the maternal circulation (containing HbA) to the fetal circulation (containing HbF) across the placenta. nih.gov

The structural basis for this difference lies in the composition of the hemoglobin tetramers. HbA is composed of two alpha and two beta subunits (α2β2), while HbF is composed of two alpha and two gamma subunits (α2γ2). wikipedia.org The binding site for 2,3-BPG is located in the central cavity formed by the two beta subunits in HbA. wikipedia.org In HbF, the gamma subunits replace the beta subunits. A key amino acid substitution in the gamma subunit, specifically the replacement of a positively charged histidine at position 143 with a neutral serine, reduces the number of positive charges in the 2,3-BPG binding pocket. wikipedia.org This alteration diminishes the electrostatic interaction with the negatively charged 2,3-BPG, leading to its weaker binding to HbF. researchgate.net

Comparison of 2,3-BPG Interaction with HbA and HbF
Hemoglobin TypeSubunit CompositionKey Amino Acid at Position 143 of Non-Alpha ChainAffinity for 2,3-BPGOxygen Affinity
Hemoglobin A (HbA)α2β2Histidine (positively charged)HighLower
Hemoglobin F (HbF)α2γ2Serine (neutral)LowHigher

Allosteric Activation of Other Enzymes

Beyond its well-established role in hemoglobin regulation, 2,3-BPG also functions as an allosteric activator for other key enzymes, thereby influencing cellular metabolism.

Activation of Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (PGM) is an essential enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). The cofactor-dependent form of this enzyme (dPGM) requires 2,3-BPG for its activity. nih.gov

The catalytic cycle of dPGM involves a phosphorylated enzyme intermediate. The active site of the enzyme contains a critical histidine residue that must be phosphorylated for the enzyme to be active. 2,3-BPG plays a crucial role in this process by acting as the phosphate donor to this histidine residue. researchgate.net

The mechanism proceeds via a "ping-pong" type of reaction. Initially, the phosphorylated histidine in the active enzyme transfers its phosphate group to the C-2 position of the substrate, 3-PG. This forms a transient intermediate, 2,3-bisphosphoglycerate, which remains bound to the enzyme. In the subsequent step, the phosphate group from the C-3 position of this intermediate is transferred back to the same histidine residue, regenerating the phosphorylated, active form of the enzyme and releasing the product, 2-PG. nih.gov Thus, 2,3-BPG is essential for initiating and maintaining the catalytic cycle of dPGM. nih.gov

The activation of PGM by 2,3-BPG is of considerable physiological importance, particularly in erythrocytes. Red blood cells rely exclusively on glycolysis for their energy needs. The PGM-catalyzed step is a crucial part of this pathway, ensuring the continued breakdown of glucose to produce ATP.

Furthermore, the synthesis and degradation of 2,3-BPG itself are linked to glycolysis through a shunt known as the Rapoport-Luebering pathway. This pathway allows for the production of 2,3-BPG from the glycolytic intermediate 1,3-bisphosphoglycerate. nih.gov The levels of 2,3-BPG are therefore intricately linked to the rate of glycolysis. This creates a feedback loop where glycolytic activity can influence the level of the allosteric effector that, in turn, regulates both oxygen delivery by hemoglobin and a key step within glycolysis itself. This interplay is vital for maintaining the metabolic balance and primary functions of the red blood cell.

Activation of Ribose Phosphate Pyrophosphokinase (PRPP Synthase)

2,3-BPG is also involved in the allosteric activation of Ribose Phosphate Pyrophosphokinase, also known as PRPP Synthase. This enzyme catalyzes the synthesis of phosphoribosyl pyrophosphate (PRPP) from ribose 5-phosphate and ATP. PRPP is a crucial precursor molecule for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. The regulation of PRPP Synthase activity is therefore critical for cellular growth and proliferation. The allosteric activation by 2,3-BPG provides a link between the metabolic state of the cell, as reflected by glycolytic intermediates, and the synthesis of nucleotides.

Implications for Purine Biosynthesis

While the primary and most extensively studied allosteric function of 2,3-bisphosphoglycerate (2,3-BPG) is the regulation of hemoglobin's oxygen affinity, research has also pointed to its role in modulating the initial steps of purine biosynthesis. This regulation occurs through the allosteric inhibition of phosphoribosylpyrophosphate (PP-ribose-P) synthetase, a crucial enzyme in the production of phosphoribosylpyrophosphate (PRPP). PRPP is a key substrate for the de novo synthesis of purine nucleotides.

The glycolytic intermediate 2,3-BPG has been identified as an inhibitor of human PP-ribose-P synthetase, which was partially purified from erythrocytes. researchgate.net This inhibitory action suggests a potential metabolic link between the oxygenation status of hemoglobin and the regulation of purine nucleotide synthesis within red blood cells. researchgate.net

The inhibition of PP-ribose-P synthetase by 2,3-BPG is competitive with respect to one of the enzyme's substrates, ribose-5-phosphate. researchgate.net This competitive inhibition implies that 2,3-BPG binds to the active site or a site that overlaps with the binding site of ribose-5-phosphate, thereby preventing the substrate from binding and catalysis from occurring. A number of other endogenous compounds, including several nucleotides, also inhibit the enzyme, suggesting a complex regulatory network controlling PRPP availability. researchgate.net

The Michaelis constant (Km) for ribose-5-P for human PP-ribose-P synthetase has been determined to be 33 µM. researchgate.net The inhibition by 2,3-BPG provides a mechanism to couple the rate of glycolysis and oxygen delivery to the biosynthetic pathways that are dependent on PRPP.

Interactive Data Table: Kinetic Parameters of Human PP-ribose-P Synthetase and Inhibition by 2,3-BPG

ParameterValueCompoundInhibition Type
Km for Ribose-5-P33 µMN/AN/A
Km for MgATP14 µMN/AN/A
InhibitorN/A2,3-BPGCompetitive
InhibitorN/APP-ribose-PCompetitive
InhibitorN/AADPNoncompetitive
InhibitorN/AGMPNoncompetitive

This allosteric regulation by 2,3-BPG on a key enzyme of the purine synthesis pathway highlights the intricate cross-talk between different metabolic pathways within a cell. By linking a key regulator of oxygen transport with the production of nucleotide precursors, cells can potentially coordinate their metabolic state with their biosynthetic needs.

Regulation of 2,3 Bisphosphoglycerate Cellular Levels

Factors Influencing 2,3-BPG Concentration in Erythrocytes

The steady-state concentration of 2,3-BPG is not static; it responds to physiological signals, including changes in pH, oxygen availability, and the cell's own metabolic state. These factors collectively modulate the activity of the enzymes involved in the Rapoport-Luebering shunt, the metabolic pathway responsible for 2,3-BPG production.

The relationship between pH and 2,3-BPG levels is a key aspect of oxygen transport regulation and is closely linked to the Bohr effect, which describes how hydrogen ions and carbon dioxide affect hemoglobin's oxygen affinity.

A decrease in pH (acidosis) has a dual impact. Directly, it decreases hemoglobin's affinity for oxygen, promoting oxygen release (a rightward shift in the oxygen-hemoglobin dissociation curve). derangedphysiology.com However, an acidic environment also inhibits the synthesis of 2,3-BPG. derangedphysiology.com Specifically, a low pH inhibits the activity of bisphosphoglycerate mutase, the enzyme that synthesizes 2,3-BPG, and activates bisphosphoglycerate phosphatase, the enzyme that degrades it. quora.com This leads to a decrease in 2,3-BPG levels, which would, in isolation, increase oxygen affinity. derangedphysiology.com This opposing action serves as a homeostatic mechanism; the decrease in 2,3-BPG partially counteracts the rightward shift caused by acidosis, maintaining a stable oxygen delivery capacity. derangedphysiology.com

Conversely, an increase in pH (alkalosis), as seen in hyperventilation at high altitudes, stimulates an increase in 2,3-BPG levels. pnas.orgspringermedizin.de This is because higher pH inhibits the phosphatase activity that breaks down 2,3-BPG, leading to its accumulation. pnas.orgpnas.org The elevated 2,3-BPG then decreases hemoglobin's oxygen affinity, which is an adaptive response to facilitate oxygen release to tissues in a low-oxygen environment. pnas.orgspringermedizin.de

Table 1: Effect of pH on Enzymes of 2,3-BPG Metabolism

pH ConditionEffect on Bisphosphoglycerate Mutase (Synthesis)Effect on Bisphosphoglycerate Phosphatase (Degradation)Net Effect on 2,3-BPG Concentration
Low pH (Acidosis) Inhibition derangedphysiology.comActivation quora.comDecrease
High pH (Alkalosis) Stimulated springermedizin.deInhibition pnas.orgpnas.orgIncrease

The concentration of 2,3-BPG in erythrocytes is highly sensitive to oxygen tension, playing a crucial role in the physiological adaptation to hypoxia (low oxygen levels). pnas.orgtaylorandfrancis.com When tissues are deprived of adequate oxygen, such as during ascent to high altitude or in certain pathological conditions like anemia and airway obstruction, red blood cells respond by increasing their synthesis of 2,3-BPG. fiveable.meahajournals.orgbionity.com

This response is primarily mediated by the binding of 2,3-BPG to deoxyhemoglobin. quora.combionity.com In low oxygen conditions, the concentration of deoxyhemoglobin increases. 2,3-BPG preferentially binds to the T (tense) state of deoxyhemoglobin, stabilizing this conformation. quora.combionity.comwikipedia.org This binding sequesters 2,3-BPG, reducing the concentration of free 2,3-BPG in the cytoplasm. The decrease in free 2,3-BPG relieves product inhibition on bisphosphoglycerate mutase and feedback inhibition on upstream glycolytic enzymes, leading to an increased flux through the Rapoport-Luebering shunt and a net increase in total 2,3-BPG concentration. nih.govannualreviews.org

The resulting higher levels of 2,3-BPG further decrease hemoglobin's affinity for oxygen, causing a rightward shift of the oxygen-dissociation curve. fiveable.menih.gov This shift enhances the unloading of oxygen from hemoglobin to the peripheral tissues, helping to compensate for the reduced oxygen availability. taylorandfrancis.comahajournals.org Studies have shown that the increase in 2,3-BPG levels is a key adaptive mechanism in response to both acute and chronic hypoxia. springermedizin.deannualreviews.org

The cellular level of 2,3-BPG is directly controlled by the relative activities of the two enzymes of the Rapoport-Luebering shunt:

Bisphosphoglycerate Mutase (BPGM): This enzyme catalyzes the synthesis of 2,3-BPG from the glycolytic intermediate 1,3-Bisphosphoglycerate (1,3-BPG). pnas.orgbionity.com

Bisphosphoglycerate Phosphatase: This activity catalyzes the degradation of 2,3-BPG to 3-Phosphoglycerate (B1209933) (3-PG). pnas.orgwikipedia.org

In humans, BPGM is a multifunctional enzyme that possesses both synthase and phosphatase activity. pnas.orgnih.gov However, another enzyme, Multiple Inositol (B14025) Polyphosphate Phosphatase (MIPP1), has also been shown to have significant 2,3-BPG phosphatase activity in erythrocytes. pnas.orgpnas.org

The activities of these enzymes are regulated by several factors:

pH: As mentioned previously, low pH inhibits the synthase and activates the phosphatase, while high pH has the opposite effect. quora.compnas.org The phosphatase activity of MIPP1, for instance, decreases by 50% as the pH rises from 7.0 to 7.4. pnas.orgpnas.org

Product Inhibition: The synthase activity of BPGM is inhibited by its product, 2,3-BPG. This is a classic example of negative feedback, helping to maintain stable concentrations. nih.gov

Allosteric Activators: The phosphatase activity of BPGM is stimulated by allosteric activators such as 2-phosphoglycolate (B1263510). nih.gov

The coordinate expression and regulation of these enzymatic activities are fundamental to adapting 2,3-BPG levels to the body's changing physiological demands for oxygen. nih.gov

Metabolic Control Analysis of 2,3-BPG Metabolism

Metabolic Control Analysis (MCA) is a quantitative framework used to understand how the control of fluxes and metabolite concentrations in a metabolic pathway is distributed among the different enzymes that constitute the pathway. nih.gov Detailed mathematical models of erythrocyte metabolism have been developed to perform MCA on the 2,3-BPG shunt. nih.govportlandpress.com

MCA studies have provided significant insights into the control of 2,3-BPG metabolism, moving beyond the identification of single "rate-limiting" enzymes to a more nuanced understanding of shared control. nih.govportlandpress.com

Key findings from these analyses include:

Shared Control of Concentration: The control over the steady-state concentration of 2,3-BPG is not vested in a single enzyme. Instead, it is shared. The feedback inhibition exerted by 2,3-BPG on Hexokinase and Phosphofructokinase has been identified as being equally important as the product inhibition of Bisphosphoglycerate Mutase itself in controlling the final concentration of 2,3-BPG. nih.govnih.govdroracle.ai

Influence of External Effectors: Hydrogen ions (pH) and oxygen are powerful regulators of 2,3-BPG levels. nih.govdroracle.ai MCA reveals that these effectors exert the majority of their influence not directly on the BPGM enzyme, but through their modulation of Hexokinase and Phosphofructokinase activities. nih.govnih.gov

Flux Control: The control of the flux through the 2,3-BPG shunt is also distributed. The analysis shows that the shunt's activity changes in response to the cell's energy demands (i.e., the need for ATP). nih.govnih.gov This response helps to stabilize the cell's ATP concentration, but it comes at the "cost" of making the 2,3-BPG concentration highly sensitive to these energy demands. nih.govportlandpress.com

Table 2: Summary of Key Regulatory Influences on 2,3-BPG Concentration

FactorPrimary Mechanism of ActionOverall Effect on 2,3-BPG Levels
↓ pH (Acidosis) Inhibits BPGM synthase, activates phosphatase. derangedphysiology.comquora.comDecrease
↑ pH (Alkalosis) Inhibits BPGM phosphatase. pnas.orgpnas.orgIncrease
↓ Oxygen (Hypoxia) ↑ Deoxyhemoglobin binds and sequesters 2,3-BPG, relieving product inhibition. nih.govannualreviews.orgIncrease
2,3-BPG (itself) Feedback inhibition of Hexokinase and Phosphofructokinase; Product inhibition of BPGM synthase. nih.govdroracle.aiSelf-limiting (Negative Feedback)

Computational Modeling of Erythrocyte Metabolism and 2,3-BPG Turnover

Mathematical modeling has become an indispensable tool for understanding the complex regulation of 2,3-BPG metabolism in human erythrocytes. nih.govportlandpress.com Over the years, several models have been developed to unravel the key regulatory features of red blood cell metabolism. nih.gov However, many of these earlier models did not adequately explain the intricacies of 2,3-BPG metabolism. nih.gov

More recent and detailed mathematical models have been constructed to provide a more realistic representation of erythrocyte metabolism. nih.gov These comprehensive models encompass core metabolic pathways such as glycolysis, the 2,3-BPG shunt (also known as the Rapoport-Luebering shunt), and the pentose (B10789219) phosphate (B84403) pathway. nih.govmdpi.com They also factor in the transport of metabolites across the cell membrane, the binding of metabolites to hemoglobin and magnesium ions, and the effects of pH on key enzymatic reactions and binding processes. nih.gov

These sophisticated models aim to describe the regulation of 2,3-BPG concentration and turnover under a wide array of physiological and experimental conditions. nih.gov Key external factors influencing 2,3-BPG levels, such as hydrogen ion concentration (H+) and blood oxygen tension, are incorporated into these models to account for the numerous kinetic and binding phenomena that arise from changes in these effectors. nih.govportlandpress.com Through an iterative process of experimental analysis and computer simulation, the kinetic parameters of the enzymes in the model have been refined to ensure that the model's simulations closely match real-world experimental data. nih.govportlandpress.com This has led to the development of a single set of parameters that can accurately describe the metabolic behavior of erythrocytes under diverse conditions. nih.gov

Key Findings from Computational Modeling:

The feedback inhibition of the enzymes hexokinase and phosphofructokinase by 2,3-BPG is as crucial as the product inhibition of 2,3-BPG synthase in controlling the steady-state concentration of 2,3-BPG. portlandpress.com

Hydrogen ions (H+) and oxygen are significant regulators of 2,3-BPG concentration, with increases in 2,3-BPG levels being achieved with only minor alterations in the glycolytic rate. portlandpress.com

The influence of H+ and oxygen on 2,3-BPG levels is primarily exerted through the enzymes hexokinase and phosphofructokinase. portlandpress.com

The flux through the 2,3-BPG shunt adjusts in response to the varying energy demands of the cell, which helps to stabilize ATP concentrations. portlandpress.com

A recent advancement in this field is the development of RBC-GEM, a comprehensive, curated genome-scale metabolic model of the human red blood cell. plos.org This model was built through a meta-analysis of proteomic data and represents a significant expansion in size and scope compared to its predecessors, incorporating 820 genes, 1,685 unique metabolites, and 2,723 biochemical reactions. plos.org Such detailed models are instrumental in creating context-specific, proteome-constrained models that can be used for a variety of applications, including the study of stored red blood cells. plos.org

Cellular Adaptation Mechanisms Involving 2,3-BPG

The concentration of 2,3-BPG in red blood cells is not static; it changes in response to various physiological and pathological conditions to ensure adequate oxygen delivery to the tissues. fiveable.mefiveable.me These adaptive mechanisms are crucial for survival in environments with low oxygen availability and for compensating for conditions that impair oxygen transport.

Adaptation to High Altitude:

Recent research has shed light on the genetic factors that may influence this adaptation. A study involving individuals who traveled to a high-altitude location in Peru found a correlation between increased 2,3-BPG levels and the protein expression levels of a component of the Rhesus (Rh) blood type, specifically RHCE. cuanschutz.edu The hypothesis is that Rh proteins may facilitate the transport of ammonium (B1175870) into red blood cells, creating a more alkaline environment that favors the activity of the enzyme responsible for producing 2,3-BPG. cuanschutz.edu

Response to Chronic Anemia:

In cases of chronic anemia, where the oxygen-carrying capacity of the blood is diminished, red blood cells increase their intracellular concentration of 2,3-BPG. wikipedia.orgbyjus.com This increase can be as much as five-fold and occurs within one to two hours. wikipedia.org The resulting rightward shift of the oxygen dissociation curve allows for more oxygen to be released to the tissues, mitigating the effects of the reduced hemoglobin concentration. wikipedia.org

Adaptation in Chronic Respiratory Disease with Hypoxia:

Patients with chronic respiratory diseases who experience hypoxia also exhibit changes in their 2,3-BPG levels. wikipedia.orgbyjus.com This adaptation is part of a feedback loop aimed at preventing tissue hypoxia. byjus.com In such conditions, fluctuations in oxygen and pH levels trigger the generation and breakdown of 2,3-BPG, leading to its accumulation and facilitating the rapid release of oxygen to the surrounding tissues. byjus.com

Role in Other Conditions:

Hyperthyroidism: Studies have shown that hyperthyroidism can modulate the 2,3-BPG content in erythrocytes. wikipedia.orgbyjus.com This effect is a direct consequence of thyroid hormones stimulating the glycolytic activity in red blood cells, rather than being dependent on changes in hemoglobin levels. wikipedia.org

Chronic Kidney Disease (CKD): Patients with CKD often experience anemia and alterations in acid-base status and plasma inorganic phosphate concentrations, all of which can impact 2,3-BPG levels and oxygen delivery. nih.gov Anemia in CKD patients can lead to increased 2,3-BPG production. nih.gov However, chronic acidosis, which can also be present in CKD, may suppress 2,3-BPG levels. nih.gov The net effect on oxygen affinity in these patients is complex and depends on the interplay of these various factors. nih.gov

Interactive Data Table: 2,3-BPG Levels in Various Conditions

ConditionHemoglobin (g/dl)2,3-BPG (mM)
Normality14.2 ± 1.64.54 ± 0.57
Hyperthyroidism13.7 ± 1.45.66 ± 0.69
Iron deficiency anaemia10.0 ± 1.75.79 ± 1.02
Chronic respiratory disease with hypoxia16.4 ± 2.25.29 ± 1.13

Data adapted from a 2004 study on 2,3-BPG levels in different clinical situations. wikipedia.org

Structural Biology and Biophysical Characterization of 2,3 Bisphosphoglycerate Interactions

Spectroscopic Approaches

Spectroscopic techniques offer a dynamic view of the molecular interactions between 2,3-BPG and its protein partners. These methods provide insights into the conformational changes and binding dynamics that are not always apparent in static crystal structures.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational states of molecules, offering a detailed look at the specific bonds involved in the interaction between 2,3-BPG and hemoglobin (Hb). nih.gov Difference FTIR spectroscopy, in particular, has been employed to study the specific interactions of 2,3-BPG with human deoxy-hemoglobin (deoxy-HbA). nih.gov

These studies have revealed that the binding of 2,3-BPG to deoxy-HbA induces distinct changes in the infrared spectrum, indicative of specific bond formations and conformational shifts. Key findings from FTIR studies include:

Hydrogen Bonding and Electrostatic Interactions: A significant interaction is the formation of a hydrogen bond between the β82 Lysine (B10760008) residue of deoxy-HbA and the carboxylate group of 2,3-BPG. nih.gov The phosphate (B84403) groups of 2,3-BPG are completely deprotonated, leading to strong electrostatic stress within the hemoglobin molecule. nih.gov The amino-termini (β1 Val) interact with the phosphate groups primarily through electrostatic or ionic bonds, without the formation of hydrogen bonds. nih.gov

Histidine Involvement: The histidine residues β2 and β143 of the two β-chains form hydrogen bonds with the phosphate groups of 2,3-BPG. nih.gov Each phosphate group forms two such bonds, which polarize each other, resulting in polar NH+...-OP structures. nih.gov

Conformational Stabilization of the T-state: These combined hydrogen bonding and electrostatic interactions induced by 2,3-BPG binding cause a conformational change in hemoglobin that favors the T-structure (tense state). nih.govchemeurope.com This stabilization of the T-state is responsible for the decreased oxygen affinity of hemoglobin. nih.govchemeurope.com

Table 1: Key Interactions of 2,3-BPG with Deoxy-Hemoglobin Identified by FTIR Spectroscopy

Interacting Residue in Deoxy-HbA Interacting Group on 2,3-BPG Type of Interaction Consequence
β82 Lysine Carboxylate group Hydrogen bond Contributes to binding
β1 Valine (amino-terminus) Phosphate groups Electrostatic/Ionic bond Stabilizes the complex
β2 Histidine Phosphate groups Hydrogen bond Induces conformational change
β143 Histidine Phosphate groups Hydrogen bond Stabilizes the T-state

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insights into the structural and dynamic properties of molecules in solution. researchgate.netutoronto.ca It is uniquely suited for characterizing biomolecular dynamics over a wide range of timescales, from picoseconds to hours. utoronto.ca NMR studies have been instrumental in challenging the classical two-structure allosteric model of hemoglobin, revealing that multiple structures exist in both crystalline and solution states. researchgate.net

Key findings from NMR studies on 2,3-BPG interactions include:

Dynamic Nature of Hemoglobin: Multinuclear NMR studies have demonstrated that both unligated and ligated forms of hemoglobin exist as dynamic ensembles of various structures in solution, which can differ from their crystalline forms. researchgate.net

Probing Binding and Allostery: 1H NMR spectroscopy has been used to monitor structural changes during the oxygenation of hemoglobin by observing resonances that are sensitive to tertiary and quaternary structural shifts. researchgate.net This allows for the investigation of the ligation process in the presence and absence of allosteric effectors like 2,3-BPG. researchgate.net

Backbone Dynamics: Model-free NMR dynamics studies using 15N-relaxation parameters have revealed differences in the polypeptide backbone dynamics between the deoxy and carbonmonoxy forms of hemoglobin. nih.gov For instance, residues in the intra-dimer interface, such as α31Arg and β123Thr, are flexible in the deoxy state and become more rigid upon ligation. nih.gov Conversely, β146His, a key residue for allostery, becomes more flexible upon ligation. nih.gov

In Vivo Kinetics: 13C and 31P NMR have been utilized to monitor the metabolic pathways involving 2,3-BPG in intact erythrocytes. nih.gov These in vivo studies have provided kinetic characterization of the enzymes responsible for 2,3-BPG synthesis and degradation, revealing significant differences compared to in vitro measurements. nih.gov For example, the Km of 2,3-BPG synthase/phosphatase for 2,3-BPG is considerably higher in vivo. nih.gov

Table 2: Insights from NMR Studies on Hemoglobin and 2,3-BPG Dynamics

NMR Technique Information Gained Key Finding
Multinuclear NMR Structural ensembles in solution Hemoglobin structures are dynamic and differ from crystal structures. researchgate.net
1H NMR Ligation-induced structural changes Monitors tertiary and quaternary shifts during oxygenation. researchgate.net
15N-Relaxation Polypeptide backbone dynamics Reveals changes in flexibility of key residues upon ligation. nih.gov
13C and 31P NMR In vivo metabolic kinetics In vivo enzyme kinetics for 2,3-BPG metabolism differ from in vitro. nih.gov

Crystallographic Analysis of 2,3-BPG-Protein Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering a static but detailed picture of the binding interactions between 2,3-BPG and proteins. The crystallographic analysis of the deoxyhemoglobin-2,3-BPG complex has been fundamental to understanding its allosteric mechanism.

The crystal structure of human deoxyhemoglobin in complex with 2,3-BPG shows that the effector molecule binds in the central cavity between the two β-subunits. nih.govnih.gov This binding site is lined with positively charged amino acid residues that form electrostatic interactions with the negatively charged phosphate and carboxylate groups of 2,3-BPG. chemeurope.comnih.gov The key interacting residues from each β-chain include the N-terminal amino group of Valine 1, Histidine 2, Lysine 82, and Histidine 143. nih.govnih.gov

A study of the human deoxyhemoglobin-2,3-diphosphoglycerate complex at 2.5 Å resolution revealed some key details of the interaction. rcsb.org It showed a loss of symmetry in the binding site and that both β82 lysine residues interact with 2,3-BPG simultaneously, each making two contacts. rcsb.org This level of interaction aligns with functional data from natural hemoglobin mutants with alterations in the 2,3-BPG binding site. rcsb.org

Crystallographic studies have also been performed on other proteins that interact with 2,3-BPG, such as bisphosphoglycerate mutase (BPGM), the enzyme responsible for its synthesis and degradation. rcsb.org The crystal structure of BPGM in complex with the activator 2-phosphoglycolate (B1263510) has been determined at a resolution of 2.48 Å, revealing a new binding site for the activator at the dimer interface, in addition to the active site. rcsb.org

Table 3: Crystallographic Data for 2,3-BPG-Protein Complexes

Protein Complex PDB ID Resolution (Å) Key Structural Findings Reference
Human Deoxyhemoglobin-2,3-BPG 1B86 2.50 Asymmetric binding; both β82 Lys residues interact. rcsb.org
Bisphosphoglycerate Mutase (BPGM) with 2-phosphoglycolate 7N3S 2.48 New allosteric binding site at the dimer interface. rcsb.org

Thermodynamic and Kinetic Studies of Binding Affinities

Thermodynamic and kinetic studies quantify the energetics and rates of the interaction between 2,3-BPG and its binding partners, providing a deeper understanding of the stability and dynamics of the resulting complexes.

The binding of 2,3-BPG to deoxyhemoglobin is a thermodynamically favorable process that stabilizes the T-state conformation, thereby reducing its affinity for oxygen. chemeurope.com This allosteric effect is central to efficient oxygen delivery to the tissues. nih.gov

Kinetic studies have investigated the rate of oxygen release from hemoglobin in the presence of allosteric effectors like 2,3-BPG. tandfonline.com These studies show that such effectors significantly influence the kinetics of oxygen dissociation. tandfonline.com

In silico molecular docking studies have been used to estimate the binding affinities of 2,3-BPG to hemoglobin. One such study reported a binding energy of -9.35 kcal/mol for the interaction of 2,3-BPG with the allosteric site of normal adult hemoglobin, corresponding to a dissociation constant (Kd) of approximately 140 nM. scispace.com The relative binding affinities for various ligands at this site were found to be in the order of 2,3-BPG > NADH > ATP ~ ADP > AMP. scispace.com

Kinetic studies on the enzyme bisphosphoglycerate mutase (BPGM) have shown that the activator 2-phosphoglycolate binds not only to the active site but also to a noncatalytic, allosteric site, which is consistent with crystallographic findings. rcsb.org Furthermore, detailed kinetic modeling of 2,3-BPG metabolism within human erythrocytes has been developed using NMR data. nih.gov This work revealed that in the in vivo steady state, approximately 19% of the glycolytic carbon flux is diverted through the 2,3-BPG shunt. nih.gov

Table 4: Thermodynamic and Kinetic Parameters of 2,3-BPG Interactions

System Parameter Value Method
2,3-BPG binding to Deoxyhemoglobin Binding Energy -9.35 kcal/mol In silico docking
2,3-BPG binding to Deoxyhemoglobin Dissociation Constant (Kd) ~140 nM In silico docking
Glycolysis in Erythrocytes Carbon flux through 2,3-BPG shunt 19% Kinetic modeling with NMR data

Analytical Methodologies for Research on 2,3 Bisphosphoglycerate

Quantitative Detection Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It has proven to be a sensitive and precise method for the analysis of various biomolecules, including hemoglobin variants and phosphorylated compounds. nih.gov

In the context of 2,3-BPG analysis, HPLC offers a reliable method for its quantification. One approach involves metal-dye detection (MDD-HPLC), which has been successfully used to measure 2,3-BPG levels in cell extracts. pnas.org This method allows for the separation and quantification of 2,3-BPG from other organic phosphates. For instance, in one study, Tricorn Mini Q 4.6/50 PE columns were utilized with a gradient elution of yttrium chloride (YCl₃) and hydrochloric acid (HCl), followed by post-column detection with a reagent containing 4-(2-pyridylazo)resorcinol. pnas.org While effective, the direct quantification of low-concentration analytes like 2,3-BPG in certain cell types can be challenging, sometimes necessitating a preliminary purification step by anion-exchange chromatography before HPLC analysis. pnas.org

The versatility of HPLC is further demonstrated by its application in separating different molecular species of related compounds, such as platelet-activating factor, on both silica (B1680970) and C18 reverse-phase columns. nih.gov This highlights the adaptability of HPLC systems for various analytical needs in biochemical research.

Mass Spectrometry (MS) and LC-MS

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS or LC-MS/MS), has emerged as a highly specific and sensitive method for the quantitative analysis of metabolites, including 2,3-BPG, in complex biological matrices. nih.govacs.org This technique overcomes many challenges associated with the analysis of polar, ionic, and endogenous compounds. nih.gov

A significant advantage of LC-MS/MS is its ability to simultaneously quantify multiple analytes. For example, a reliable LC-MS/MS method has been developed for the simultaneous quantification of 2,3-BPG and adenosine (B11128) triphosphate (ATP) in human whole blood. nih.gov This method typically involves protein precipitation for sample extraction, followed by analysis using techniques like zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) coupled with tandem mass spectrometry. nih.gov Such methods demonstrate excellent accuracy and precision, with a broad linear analytical range suitable for clinical studies. nih.gov

Furthermore, LC-MS/MS can differentiate between isomers, a critical capability when studying related compounds like 1,3-bisphosphoglycerate (1,3-BPG) and 2,3-BPG. acs.orgnih.gov By employing chemical trapping strategies, the reactive 1,3-BPG isomer can be specifically detected and quantified, which is often difficult with standard metabolomic methods. acs.orgnih.gov This targeted approach provides a more accurate representation of cellular metabolite levels. nih.gov

Data sourced from a study on the simultaneous quantification of ATP and 2,3-DPG in human K2EDTA whole blood. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones. For small molecules like 2,3-BPG, competitive ELISA formats are typically employed. avivasysbio.commybiosource.com

In a competitive ELISA for 2,3-BPG, the microtiter plate wells are pre-coated with an anti-2,3-BPG antibody. avivasysbio.com When the sample or standard is added to the wells along with a fixed amount of biotinylated 2,3-BPG, the 2,3-BPG present in the sample competes with the biotinylated version for the limited binding sites on the antibody. avivasysbio.com After washing away unbound components, an avidin-HRP conjugate is added, which binds to the biotinylated 2,3-BPG. avivasysbio.com The addition of a TMB substrate results in a colorimetric reaction, where the color intensity is inversely proportional to the concentration of 2,3-BPG in the sample. abbexa.com

These ELISA kits are designed for use with various biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants. assaygenie.comabbexa.com They offer a user-friendly protocol and robust performance for researchers studying conditions associated with altered oxygen transport and metabolism. assaygenie.com

Table 2: General Characteristics of a Commercial 2,3-Bisphosphoglycerate (B1242519) ELISA Kit

Feature Specification
Assay Type Competitive ELISA abbexa.com
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants abbexa.com
Detection Method Colorimetric abbexa.com
Test Range 1.23 µg/ml - 100 µg/ml abbexa.com
Sensitivity < 0.53 µg/ml abbexa.com

Specifications are for a representative commercial kit and may vary between manufacturers. abbexa.com

Chemosensing Ensembles for Selective and Quantitative Detection

A novel and promising approach for the detection of 2,3-BPG involves the use of 'chemosensing ensembles'. researchgate.netresearchgate.net These are systems that combine a probe molecule with another species, often a metal ion, to achieve selective recognition and signaling of the target analyte. researchgate.netresearchgate.net

Fluorescent and Colorimetric Probes

Fluorescent and colorimetric probes are small molecules designed to exhibit a change in their optical properties, such as color or fluorescence intensity, upon binding to a specific target. mdpi.comrsc.org In the context of 2,3-BPG detection, a chemosensing ensemble composed of an azo-based rhodamine derivative and Hg²⁺ ions has been developed. researchgate.netresearchgate.net This ensemble demonstrates a dual signaling response—both a color change and an "off-on-off" fluorescent change—in the presence of 2,3-BPG. researchgate.netresearchgate.net This allows for both visual (colorimetric) and instrumental (fluorometric) detection. researchgate.net The probe exhibits high selectivity for 2,3-BPG over other biologically relevant organic phosphates at physiological pH. researchgate.net

The design of such probes often leverages the principles of coordination chemistry and photophysics. For instance, the interaction between the probe-Hg²⁺ complex and 2,3-BPG leads to a change in the electronic structure of the rhodamine dye, resulting in the observed optical changes. researchgate.net This approach has been successfully applied to the detection of other biomolecules as well, highlighting the versatility of chemosensor design. acs.org

Applications in Cell-Free and Whole-Cell Systems

A key advantage of these chemosensing ensembles is their applicability in both cell-free and whole-cell systems. researchgate.net The cell-permeable nature of the probe-Hg²⁺ ensemble allows for the in-situ detection and imaging of 2,3-BPG within live cells, which has been a significant challenge with traditional methods. researchgate.netresearchgate.net This capability opens up new avenues for studying the dynamics of 2,3-BPG in real-time under various physiological and pathological conditions. researchgate.net

The utility of this technology has been demonstrated in human blood samples, where it can measure changes in 2,3-BPG levels associated with conditions like anemia and hypoxia. researchgate.net The nanomolar detection limit of these probes provides the high sensitivity required for such applications. researchgate.netresearchgate.net The development of such chemosensors holds the potential for creating new diagnostic kits for diseases where 2,3-BPG levels are a critical indicator. researchgate.net

Table 3: Compounds Mentioned in the Article

Compound Name
2,3-Bisphosphoglycerate (2,3-BPG)
Adenosine triphosphate (ATP)
4-(2-pyridylazo)resorcinol
Yttrium chloride (YCl₃)
Hydrochloric acid (HCl)
Hemoglobin
1,3-bisphosphoglycerate (1,3-BPG)
Platelet-activating factor
Biotinylated 2,3-Bisphosphoglycerate
Avidin-HRP conjugate
TMB substrate
Azo-based rhodamine derivative

Sample Preparation and Handling Considerations for Accurate Analysis

The accuracy of 2,3-Bisphosphoglycerate (2,3-BPG) quantification is critically dependent on meticulous sample collection, preparation, and handling. Given its role as a dynamic metabolite in erythrocytes, improper handling can lead to significant changes in its concentration, compromising the validity of research findings. Key considerations involve the type of biological sample, the use of appropriate anticoagulants, temperature control, and storage conditions.

For blood-based analyses, plasma and serum are common sample types. When preparing plasma, anticoagulants such as EDTA or heparin are used to prevent clotting. The samples should be centrifuged at approximately 1,000 x g for 10-15 minutes at 4°C, a step that should be performed within 30 minutes of collection to separate the plasma from blood cells. avivasysbio.com For serum, blood is allowed to clot, either for 30 minutes at room temperature or overnight at 2-8°C, before centrifugation. avivasysbio.comassaygenie.com A crucial precaution for both is to avoid hemolysis, as the release of intra-erythrocytic contents would artificially elevate 2,3-BPG levels in the sample. assaygenie.com

Tissue homogenates require a different approach. The tissue should be rinsed with a phosphate-buffered saline (PBS) solution, minced, and then homogenized. avivasysbio.comassaygenie.com To ensure the breakdown of cell membranes for complete extraction of 2,3-BPG, performing two or three freeze-thaw cycles is a common practice. avivasysbio.com After homogenization, centrifugation at a higher force (e.g., 5,000 x g for 5 minutes) is necessary to remove cellular debris. avivasysbio.com

For all sample types, long-term storage necessitates freezing at -20°C or, preferably, -80°C to maintain the stability of 2,3-BPG. avivasysbio.commtoz-biolabs.com It is imperative to avoid repeated freeze-thaw cycles, as this can degrade the analyte and lead to inaccurate measurements. avivasysbio.comassaygenie.com Samples should be assayed immediately after preparation or thawed only once before analysis.

Table 1: Recommended Sample Preparation Protocols for 2,3-BPG Analysis

Sample Type Collection & Initial Handling Centrifugation Storage Key Considerations
Serum Allow blood to clot for 30 min at room temperature or overnight at 2-8°C. avivasysbio.comassaygenie.com 1,000 x g for 10-15 min. avivasysbio.comassaygenie.com Assay immediately or aliquot and store at -80°C. assaygenie.com Avoid multiple freeze-thaw cycles. assaygenie.com
Plasma Collect blood using EDTA or heparin as an anticoagulant. avivasysbio.com 1,000 x g for 15 min at 4°C within 30 min of collection. avivasysbio.com Assay immediately or aliquot and store at -80°C. avivasysbio.com Avoid hemolyzed samples. assaygenie.com
Tissue Homogenates Rinse with 1X PBS, homogenize in 1 mL of 1X PBS. avivasysbio.com 5,000 x g for 5 min at 2-8°C after freeze-thaw cycles. avivasysbio.com Store overnight at -20°C before centrifugation; aliquot and store at -80°C for long-term. avivasysbio.com Perform freeze-thaw cycles to break cell membranes. avivasysbio.com
Urine Collect mid-stream urine in a sterile container. assaygenie.com 2,000-3,000 rpm for 20 min. assaygenie.com Assay immediately after removing supernatant. assaygenie.com N/A

| Cell Culture Supernatants | Collect media from cell cultures. | Centrifuge to remove particulates. avivasysbio.com | Assay immediately or aliquot and store at -80°C. avivasysbio.com | Avoid repeated freeze-thaw cycles. avivasysbio.com |

Advances in Live Cell Imaging for 2,3-BPG Tracing

Visualizing the dynamics of small, non-fluorescent metabolites like 2,3-BPG within living cells presents a significant challenge for researchers. researchgate.net Traditional analytical methods require cell lysis, precluding the study of real-time concentration changes in a physiological context. However, recent advances in fluorescence microscopy and probe development are beginning to offer pathways for in-situ tracking of 2,3-BPG.

A major breakthrough has been the development of specialized fluorescent probes capable of selectively binding to 2,3-BPG. researchgate.net One such innovative approach involves a 'chemosensing ensemble' composed of an azo-based rhodamine derivative that complexes with mercury ions (Hg²⁺). researchgate.net This probe exhibits a dual-signal response—both colorimetric and fluorescent—upon binding to 2,3-BPG. The mechanism operates on an "off-on-off" fluorescent change, providing a highly sensitive and selective signal for 2,3-BPG over other biologically relevant organic phosphates. researchgate.net This cell-permeable sensor has been successfully used for the qualitative and quantitative detection of 2,3-BPG in both cell-free systems and within whole cells, demonstrating its potential for estimating the metabolite in biological systems with nanomolar detection limits. researchgate.net

Despite these advancements, challenges such as phototoxicity and photobleaching from fluorescent probes remain, which can affect cell viability during long-term imaging experiments. wikipedia.orglabmanager.com To mitigate this, researchers are employing techniques like light-sheet fluorescence microscopy (LSFM), which minimizes light exposure by illuminating only a thin section of the specimen at a time. labmanager.com The ongoing development of novel fluorophores with improved stability and brightness, combined with non-invasive imaging modalities, promises to further revolutionize the study of 2,3-BPG dynamics in living systems. rsc.orglabmanager.com

Table 2: Example of a Fluorescent Probe for 2,3-BPG Tracing

Probe Type Composition Detection Mechanism Signal Output Application

| Chemosensing Ensemble | Azo-based rhodamine derivative with Hg²⁺. researchgate.net | Selective binding to 2,3-BPG displaces the quencher. researchgate.net | "Off-on-off" fluorescence change and colorimetric shift. researchgate.net | Quantitative detection of 2,3-BPG in live cells and human blood samples. researchgate.net |

Table 3: Mentioned Chemical Compounds

Compound Name
2,3-Bisphosphoglycerate (2,3-BPG)
Adenosine triphosphate (ATP)
Carbon dioxide
EDTA (Ethylenediaminetetraacetic acid)
Fructose
Glutathione
Hemoglobin
Heparin
Lactic acid
Mercury ions (Hg²⁺)
Methylene (B1212753) blue
Phosphate-buffered saline (PBS)
Rhodamine

Computational and Theoretical Studies of 2,3 Bisphosphoglycerate

Mathematical Models of Erythrocyte Metabolism Incorporating 2,3-BPG

The metabolism of the human erythrocyte, though simpler than that of many other cell types, is governed by a complex network of enzymatic reactions and transport processes. Mathematical modeling has been instrumental in understanding the regulation of this network, with a particular focus on glycolysis and the associated Rapoport-Luebering shunt, which is responsible for producing 2,3-BPG.

Over the years, numerous mathematical models of red blood cell metabolism have been developed. nih.gov These models are designed to explain and predict the behavior of the metabolic system under various physiological and pathological conditions. Early models identified key regulatory features, but many struggled to accurately account for the metabolism of 2,3-BPG, a critical modulator of hemoglobin's oxygen affinity. nih.gov

More comprehensive models have since been constructed, incorporating the core pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the 2,3-BPG shunt. nih.gov These detailed models also account for factors such as the transport of metabolites across the cell membrane, the binding of metabolites like ATP and 2,3-BPG to hemoglobin, and the effects of pH and oxygen tension on enzyme kinetics. nih.govplos.org By integrating these multiple factors, these models provide a realistic framework for studying the regulation of 2,3-BPG levels and, consequently, blood oxygen transport. nih.gov For instance, a genome-scale metabolic model, RBC-GEM, has been developed, representing a significant expansion in scope with 820 genes, 1,685 unique metabolites, and 2,723 biochemical reactions, offering a powerful platform for systems biology studies of the red blood cell. plos.orgbiorxiv.org

A primary application of mathematical models is the simulation of metabolite concentrations and reaction rates (fluxes) over time. Kinetic models have been successfully used to predict the dynamic changes of intermediates in glycolysis and the PPP, including 2,3-BPG. plos.org These simulations can trace the time-dependent changes in both metabolite levels and enzymatic activities, which are often difficult to measure experimentally. plos.org

Simulations have been validated by comparing their predictions with experimental data, often obtained from techniques like nuclear magnetic resonance (NMR) or mass spectrometry. plos.orgresearchgate.net For example, models have accurately simulated the changes in 2,3-BPG, ATP, and inorganic phosphate (Pi) concentrations during incubations of erythrocytes. researchgate.net This iterative process of simulation and experimental validation allows for the refinement of the model's enzyme-kinetic parameters, leading to a single set of parameters that can accurately describe the erythrocyte's metabolic behavior under a wide range of conditions. nih.gov

These simulations are particularly valuable for understanding scenarios like blood storage, where maintaining adequate levels of ATP and 2,3-BPG is crucial. plos.org Models have been used to clarify the underlying mechanisms by which storage solutions containing additives like adenine (B156593) and guanosine (B1672433) can preserve these key metabolites over extended periods. plos.org Furthermore, simulations can explore the impact of external effectors, such as pH and oxygen levels, which are known to be significant regulators of 2,3-BPG concentration. nih.govnih.gov

Table 1: Key Factors Incorporated into Comprehensive Erythrocyte Metabolic Models for 2,3-BPG Simulation
FactorDescriptionSignificance for 2,3-BPG RegulationReference
Core Metabolic PathwaysIncludes glycolysis, the 2,3-BPG shunt (Rapoport-Luebering shunt), and the Pentose Phosphate Pathway (PPP).The 2,3-BPG shunt branches off from glycolysis and is the direct site of 2,3-BPG synthesis and degradation. nih.gov
Metabolite TransportAccounts for the movement of substrates (e.g., glucose) and products (e.g., lactate) across the erythrocyte membrane.Influences the overall glycolytic flux, which in turn affects the substrate availability for the 2,3-BPG shunt. nih.gov
Metabolite BindingConsiders the binding of key metabolites, such as 2,3-BPG and ATP, to hemoglobin and other proteins.Binding to deoxyhemoglobin sequesters 2,3-BPG, affecting its free concentration and its role as a feedback inhibitor. nih.govplos.org
pH EffectsModels the influence of intracellular pH on the kinetic rates of key enzymes.The activities of phosphofructokinase and bisphosphoglycerate mutase are highly pH-sensitive, directly impacting 2,3-BPG levels. Acidosis inhibits glycolysis and reduces 2,3-BPG. nih.govfrontiersin.org
Oxygen TensionIncorporates the effect of blood oxygen levels on hemoglobin conformation and metabolic regulation.Oxygen levels determine the proportion of deoxyhemoglobin, which binds 2,3-BPG and influences metabolic flux through interactions with band 3 protein. nih.govnih.gov

Metabolic Control Analysis (MCA) is a powerful theoretical framework applied to these mathematical models to quantify the control exerted by different enzymes and effectors on metabolic fluxes and concentrations. MCA uses control coefficients to describe how a systemic property, like the steady-state concentration of 2,3-BPG, responds to a change in a local parameter, such as the activity of an enzyme. nih.gov

Applying MCA to detailed erythrocyte models has yielded significant insights into the regulation of 2,3-BPG. nih.govportlandpress.com It was found that the feedback inhibition of the enzymes hexokinase and phosphofructokinase by 2,3-BPG is just as important in controlling its steady-state concentration as the product inhibition of its own synthesizing enzyme, 2,3-BPG synthase. nih.gov This highlights a distributed control mechanism where multiple steps contribute to maintaining homeostasis.

Table 2: Key Regulatory Findings from Metabolic Control Analysis of 2,3-BPG Metabolism
Regulatory MechanismKey FindingReference
Feedback InhibitionInhibition of hexokinase and phosphofructokinase by 2,3-BPG shares control with the product inhibition of 2,3-BPG synthase. nih.govportlandpress.com
External Regulation (pH and O2)H+ and oxygen are potent regulators, primarily acting on hexokinase and phosphofructokinase to adjust 2,3-BPG levels. nih.gov
Flux ControlSignificant changes in 2,3-BPG concentration occur with only small changes in the overall glycolytic flux. nih.gov
Energy Demand ResponseFlux through the 2,3-BPG shunt changes in response to cellular energy demands, contributing to ATP stabilization. nih.govportlandpress.com

Molecular Docking and Dynamics Simulations of 2,3-BPG-Protein Interactions

While mathematical models describe the behavior of the entire metabolic system, molecular docking and molecular dynamics (MD) simulations provide a view of the interactions between 2,3-BPG and its protein targets at an atomic level. nih.govplos.org Molecular docking predicts the preferred binding orientation of a ligand (like 2,3-BPG) to a protein to form a stable complex, while MD simulation studies the physical movements of the atoms and molecules in the complex over time. plos.orgoncotarget.com

These computational techniques are invaluable for understanding how 2,3-BPG binds to and modulates the function of proteins. A primary example is the interaction between 2,3-BPG and hemoglobin. Simulations can visualize how 2,3-BPG fits into the central cavity of deoxygenated hemoglobin, forming electrostatic interactions with positively charged residues of the beta subunits, thereby stabilizing the low-affinity "T" (tense) state. wikipedia.orgnih.gov

MD simulations have also been used to study the interaction of 2,3-BPG with other enzymes, such as phosphoglycerate mutase 1 (PGAM1), where 2,3-BPG acts as an essential cofactor for the isomerization reaction. oncotarget.com In one study, MD simulations were performed on the 2,3-BPG:PGAM1 complex to understand how phosphorylation of the enzyme affects its activity. nih.govoncotarget.com The simulations revealed that phosphorylation led to the formation of a greater number of hydrogen bonds between 2,3-BPG and the enzyme, indicating a more stable binding, which in turn enhances glycolytic flux. oncotarget.com By calculating properties like binding free energy and root-mean-square deviation (RMSD) of atomic positions, these simulations offer quantitative insights into the stability and dynamics of the 2,3-BPG-protein complex. nih.govnih.gov

Theoretical Frameworks for Allosteric Regulation

The function of 2,3-BPG as a modulator of hemoglobin's oxygen affinity is a classic example of allosteric regulation. fiveable.mepnas.org Allosteric regulation occurs when a molecule (an effector) binds to a protein at a site other than the active site—the allosteric site—and induces a conformational change that alters the protein's activity. wikipedia.org 2,3-BPG is a heterotropic allosteric modulator of hemoglobin, meaning it is an effector that is different from the protein's primary ligand (oxygen). wikipedia.org

Two major theoretical models describe allosteric transitions:

The Sequential Model (Koshland-Némethy-Filmer, KNF): This model proposes that ligand binding induces a conformational change in the subunit to which it binds. fiveable.mewikipedia.org This change can then influence the conformation and ligand affinity of adjacent subunits in a sequential manner. This model allows for hybrid states where different subunits can be in different conformations simultaneously.

While the MWC model has been widely used to explain the allosteric regulation of hemoglobin by 2,3-BPG, modern interpretations often see the actual mechanism as incorporating features of both models. nih.gov Theoretical frameworks continue to evolve, with newer models like the "dynamic allostery model" incorporating the role of protein dynamics and conformational entropy to explain how effectors like 2,3-BPG regulate protein function. nih.gov These theoretical foundations are essential for interpreting experimental data and the results of computational simulations, providing a cohesive understanding of how 2,3-BPG performs its vital physiological roles.

Evolutionary and Comparative Biological Aspects of 2,3 Bisphosphoglycerate

Conservation of the Rapoport-Luebering Shunt Across Species

The Rapoport-Luebering shunt, a metabolic pathway that produces 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), is a crucial feature of erythrocyte (red blood cell) metabolism. wikipedia.orgyoutube.com This shunt is a bypass of the standard glycolytic pathway, specifically diverting the intermediate 1,3-bisphosphoglycerate (1,3-BPG) to synthesize 2,3-BPG. derangedphysiology.comtuscany-diet.net While glycolysis is a nearly universal energy-producing pathway, the Rapoport-Luebering shunt appears to be primarily active in erythrocytes and placental cells. researchopenworld.org

The enzymes responsible for the shunt's reactions are evolutionarily conserved, indicating its fundamental importance in organisms that utilize it. nih.gov The key enzyme, bisphosphoglycerate mutase, facilitates the conversion of 1,3-BPG to 2,3-BPG. youtube.com Subsequently, 2,3-BPG can be dephosphorylated back to 3-phosphoglycerate (B1209933), rejoining the glycolytic pathway. youtube.com Research has revealed that this pathway is not limited to mammals; it has been identified in a range of species, including birds and the slime mold Dictyostelium, highlighting its ancient origins. nih.govnih.gov

A significant discovery has expanded the understanding of this shunt's regulation. For a long time, a single enzyme, 2,3-BPG synthase/2-phosphatase (BPGM), was thought to be responsible for both the synthesis and breakdown of 2,3-BPG. nih.govnih.gov However, recent studies have identified another enzyme, multiple inositol (B14025) polyphosphate phosphatase (MIPP1), which also acts as a 2,3-BPG phosphatase. nih.govnih.gov This finding suggests a more complex regulatory system for 2,3-BPG levels than previously understood, with MIPP1 being conserved from Dictyostelium to mammals. nih.gov This dual-enzyme system allows for more nuanced control over the synthesis and degradation of 2,3-BPG. nih.gov

The presence of this shunt comes at an energetic cost, as it bypasses an ATP-generating step in glycolysis. tuscany-diet.netnih.gov However, the physiological benefits, particularly the regulation of hemoglobin's oxygen affinity, outweigh this cost in many species. pnas.org The conservation of this pathway across a wide array of species underscores its vital role in physiological adaptation. nih.gov

Species-Specific Variations in Hemoglobin Allostery and 2,3-BPG Sensitivity

The interaction between hemoglobin and allosteric effectors, molecules that modulate its oxygen-binding affinity, varies significantly across different species. nih.gov In most mammals, 2,3-BPG is the primary allosteric effector, reducing hemoglobin's affinity for oxygen and facilitating its release to the tissues. nih.govbiologists.com However, the sensitivity of hemoglobin to 2,3-BPG differs among species, often reflecting their specific physiological demands and evolutionary history. nih.gov

For instance, mammals such as humans, horses, dogs, rabbits, guinea pigs, and rats possess hemoglobins (B146990) that exhibit a strong interaction with 2,3-BPG. nih.gov Correspondingly, their red blood cells contain high concentrations of this modulator. nih.gov In contrast, species like sheep, goats, cows, and cats have hemoglobins that interact weakly with 2,3-BPG and, consequently, have low levels of it in their red blood cells. nih.gov These differences are often linked to structural variations in the hemoglobin molecule, particularly at the N-terminus of the beta chain, which is a key binding site for 2,3-BPG. nih.gov

Other vertebrates utilize different organic phosphates as their primary allosteric effectors. Birds, for example, use inositol pentaphosphate (IP5), while reptiles use adenosine (B11128) triphosphate (ATP). nih.govmdpi.comfrontiersin.org Amphibians are unique in that their red blood cells contain both 2,3-BPG and ATP as allosteric regulators. nih.gov Fish also rely on ATP and, to a greater extent, guanosine (B1672433) triphosphate (GTP) to modulate hemoglobin's oxygen affinity. wikipedia.org

Fetal hemoglobin (HbF) provides a compelling example of differential 2,3-BPG sensitivity within a single species. HbF has a lower affinity for 2,3-BPG compared to adult hemoglobin (HbA). wikipedia.orgresearchgate.net This is due to amino acid substitutions in the gamma chains of HbF, which replace positively charged residues essential for 2,3-BPG binding in the beta chains of HbA. wikipedia.orgresearchgate.net This reduced sensitivity results in HbF having a higher oxygen affinity, which is crucial for efficient oxygen transfer from the maternal to the fetal circulation. wikipedia.orgresearchgate.net

Species/ConditionPrimary Allosteric Effector(s)Hemoglobin Sensitivity to EffectorTypical Red Blood Cell Effector Concentration
Human (Adult)2,3-BPGHighHigh. nih.gov
Human (Fetal)2,3-BPGLow. wikipedia.orgresearchgate.netHigh
Horse2,3-BPGHighHigh. nih.gov
Dog2,3-BPGHighHigh. nih.gov
Cat2,3-BPG, ATPLow (for 2,3-BPG). nih.govLow (for 2,3-BPG). researchopenworld.orgnih.gov
Sheep2,3-BPGLowLow. nih.gov
BirdsInositol Pentaphosphate (IP5). nih.govmdpi.comHighHigh
ReptilesAdenosine Triphosphate (ATP). nih.govmdpi.comHighHigh
FishATP, GTP. wikipedia.orgHighVariable

Adaptations in 2,3-BPG Regulation in Different Organisms

Organisms have evolved diverse strategies to regulate 2,3-BPG levels in response to their specific environments and physiological needs. A prominent example is the adaptation to high altitudes, where lower oxygen availability presents a significant challenge. ahajournals.org

In humans acclimating to high altitudes, the concentration of 2,3-BPG in red blood cells increases. wikipedia.orgahajournals.org This increase lowers the oxygen affinity of hemoglobin, which enhances oxygen delivery to the tissues under hypoxic conditions. wikipedia.orgpearson.com This physiological response is a key component of high-altitude acclimatization. pnas.orgahajournals.org The mechanism for this increase involves the stimulation of glycolysis due to low oxygen levels, which in turn increases the flux through the Rapoport-Luebering shunt. tuscany-diet.net

However, not all high-altitude animals follow this pattern. Many species native to high-altitude environments, such as the pika and llama, have evolved hemoglobins with an intrinsically higher oxygen affinity. physiology.org These animals often have very low or even absent levels of 2,3-BPG in their red blood cells. physiology.org Their adaptation relies on maximizing oxygen uptake in the lungs, a strategy that is genetically ingrained rather than a short-term physiological adjustment. physiology.org Similarly, birds at high altitudes have hemoglobin with a lower affinity for their allosteric effector, IP5, which also results in higher oxygen-binding affinity. wikipedia.org

Pregnancy in humans offers another example of adaptive 2,3-BPG regulation. Pregnant women experience a roughly 30% increase in intracellular 2,3-BPG levels. wikipedia.org This rise lowers the oxygen affinity of the maternal hemoglobin, facilitating the offloading of oxygen to the fetus across the placenta. wikipedia.org This is complemented by the fetus's own hemoglobin (HbF), which has a naturally lower sensitivity to 2,3-BPG and thus a higher oxygen affinity, ensuring efficient oxygen uptake. wikipedia.org

Furthermore, certain diseases can trigger changes in 2,3-BPG levels. In patients with chronic anemia, where the blood's oxygen-carrying capacity is reduced, red blood cells can increase their 2,3-BPG concentration significantly to improve oxygen delivery to tissues. wikipedia.org The regulation of 2,3-BPG is also influenced by pH; alkalosis, such as that induced by hyperventilation at high altitudes, can lead to increased 2,3-BPG levels, providing a homeostatic mechanism to enhance oxygen release. nih.govpnas.org

Organism/ConditionEnvironmental/Physiological ChallengeAdaptation in 2,3-BPG SystemEffect on Hemoglobin-Oxygen Affinity
Humans at High Altitude (Acclimatization)Hypoxia. ahajournals.orgIncreased 2,3-BPG concentration. wikipedia.orgahajournals.orgDecreased affinity, enhanced O2 release. wikipedia.org
High-Altitude Native Mammals (e.g., Pika, Llama)Chronic HypoxiaLow to absent 2,3-BPG levels. physiology.orgIntrinsically high affinity, enhanced O2 uptake. physiology.org
High-Altitude Native BirdsChronic HypoxiaHemoglobin with low affinity for IP5. wikipedia.orgIncreased affinity, enhanced O2 uptake. wikipedia.org
Pregnant HumansFetal Oxygen DemandIncreased maternal 2,3-BPG. wikipedia.orgDecreased maternal affinity, facilitated O2 transfer to fetus. wikipedia.org
Chronic AnemiaReduced O2-Carrying CapacityIncreased 2,3-BPG concentration. wikipedia.orgDecreased affinity, improved O2 delivery. wikipedia.org

Research Applications and Future Directions in 2,3 Bisphosphoglycerate Biology

Utilization of 2,3-BPG Analogs in Research Probes and Assays

The unique chemical structure and potent biological activity of 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG) have spurred the development of synthetic analogs to serve as powerful tools in biochemical research. These analogs are designed to overcome the limitations of the native molecule, such as its rapid enzymatic degradation, enabling more controlled experimental conditions. The applications of these probes are diverse, ranging from structural biology to inhibitor screening .

Key types of 2,3-BPG analogs and their research applications include:

Non-hydrolyzable Analogs: To study protein-ligand interactions without the complication of metabolic conversion, researchers utilize analogs where the phosphodiester or phosphoanhydride bonds are replaced with more stable linkages. For example, analogs where an oxygen atom in the phosphate (B84403) group is replaced by a methylene (B1212753) group (phosphonates) are resistant to phosphatase activity. These stable analogs are invaluable for co-crystallization studies with target proteins, such as hemoglobin or bisphosphoglycerate mutase (BPGM), providing high-resolution snapshots of the binding pocket and the molecular interactions involved .

Fluorescent Probes: By covalently attaching a fluorescent reporter group (e.g., fluorescein, rhodamine) to the 2,3-BPG molecule, researchers can create probes to visualize and quantify binding events in real-time. These probes can be used in fluorescence polarization or Förster resonance energy transfer (FRET) assays to measure binding affinities and kinetics with target proteins. Such assays are particularly useful for high-throughput screening campaigns designed to identify novel small molecules that disrupt the 2,3-BPG-protein interaction.

Photo-affinity Labels: These analogs contain a photo-reactive group (e.g., an azide (B81097) or benzophenone) that, upon exposure to UV light, forms a covalent bond with the nearest amino acid residue in the binding site of a target protein. This technique, known as photo-affinity labeling, is instrumental in identifying unknown 2,3-BPG binding proteins within complex cellular lysates and precisely mapping the amino acid residues that constitute the binding pocket .

Biotinylated Analogs: Analogs tagged with biotin (B1667282) are used for affinity-purification studies. When incubated with a cell extract, the biotinylated 2,3-BPG will bind to its target proteins. The entire complex can then be isolated using streptavidin-coated beads. The captured proteins can subsequently be identified using mass spectrometry, providing a powerful method for discovering novel 2,3-BPG interactomes.

Investigation of Novel Roles Beyond Hemoglobin Allostery and Known Enzymatic Activation

While the role of 2,3-BPG as the primary allosteric regulator of hemoglobin's oxygen affinity in erythrocytes is well-established, accumulating evidence points to a much broader physiological significance, particularly in nucleated cells where its concentration can be substantial [3, 5]. Research is actively focused on uncovering these novel functions, which extend far beyond its classical roles.

Emerging areas of investigation include:

Metabolic Regulation: 2,3-BPG is emerging as a key metabolic signaling molecule that can directly influence the activity of enzymes outside of its own synthesis pathway. It has been identified as a potent inhibitor of several glycolytic and related enzymes, suggesting it acts as a feedback regulator to coordinate different branches of metabolism .

Protein Moonlighting: There is growing interest in identifying new protein binding partners for 2,3-BPG. Given its high negative charge and specific stereochemistry, 2,3-BPG has the potential to bind to basic patches on the surfaces of various proteins, thereby modulating their function, localization, or stability. Proteomic approaches are being employed to systematically search for these novel interactors .

Role in Pathophysiology: Beyond its role in adapting to hypoxia, 2,3-BPG metabolism is being investigated in various disease contexts, most notably cancer. Many cancer cells exhibit elevated levels of 2,3-BPG, and research is underway to determine if this accumulation is a mere byproduct of altered glycolysis (the Warburg effect) or if 2,3-BPG actively contributes to the malignant phenotype by regulating cell proliferation, apoptosis, or angiogenesis .

Exploration of 2,3-BPG in Specific Cellular Processes (e.g., Serine Pathway Flux)

A prominent example of 2,3-BPG's expanded role is its regulation of the de novo serine synthesis pathway. This pathway is a critical metabolic node, providing precursors for the synthesis of amino acids (serine, glycine, cysteine), nucleotides, and lipids. The first and rate-limiting enzyme in this pathway is Phosphoglycerate Dehydrogenase (PHGDH), which catalyzes the oxidation of the glycolytic intermediate 3-Phosphoglycerate (B1209933) (3-PG).

Recent studies have demonstrated that 2,3-BPG is a potent competitive inhibitor of PHGDH . This interaction is structurally logical, as 2,3-BPG closely resembles the enzyme's substrate, 3-PG. The physiological implication of this inhibition is profound: it establishes a direct regulatory link between the lower part of glycolysis and the serine synthesis pathway.

Mechanism of Regulation: When 2,3-BPG levels are high, PHGDH activity is suppressed, thereby reducing the flux of carbon from glycolysis into serine synthesis. Conversely, when 2,3-BPG levels fall, this inhibition is relieved, allowing for increased serine production.

Significance in Cancer: This regulatory axis is particularly relevant in cancers that exhibit PHGDH amplification and a high reliance on de novo serine synthesis for proliferation. In these contexts, the intracellular concentration of 2,3-BPG can act as a critical determinant of metabolic flux, influencing the cell's ability to generate the building blocks required for rapid growth. Manipulating 2,3-BPG levels could therefore represent a novel therapeutic strategy to selectively starve cancer cells of essential metabolites .

Development of Advanced Methodologies for High-Throughput Analysis

Understanding the dynamic regulation of 2,3-BPG requires robust and sensitive analytical methods capable of accurately quantifying its levels in diverse biological samples. The field has moved beyond traditional, low-throughput enzymatic assays to more advanced, high-throughput platforms suitable for metabolomics and systems biology research [24, 28, 31].

The table below compares the primary methodologies currently used for 2,3-BPG analysis.

MethodologyPrincipleSensitivitySpecificityThroughputPrimary Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates 2,3-BPG from isomers based on retention time, followed by highly specific detection based on mass-to-charge ratio and fragmentation patterns.Very High (fmol-pmol)Very High (can distinguish from isomers like 1,3-BPG)HighQuantitative metabolomics, metabolic flux analysis, clinical research [24, 31].
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects 31P or 1H nuclei, providing structural information and quantification without derivatization.Low (μmol-mmol)High (can identify multiple metabolites simultaneously)Low to MediumNon-invasive analysis of intact cells or tissues, structural studies, stable isotope tracing .
Enzymatic AssaysCouples the reaction of a 2,3-BPG-dependent enzyme (e.g., BPGM) to the production of a chromogenic or fluorescent signal (e.g., NADH/NAD+).Medium (nmol)Medium (potential cross-reactivity)Medium to High (adaptable to plate readers)Routine clinical diagnostics, targeted biochemical assays.

These advanced methods, particularly LC-MS/MS, have enabled large-scale studies that correlate 2,3-BPG levels with genetic backgrounds, disease states, and drug responses, paving the way for a deeper understanding of its regulatory networks.

Synthetic Biology Approaches to Manipulate 2,3-BPG Pathways

Synthetic biology offers a powerful paradigm for dissecting the function of 2,3-BPG by enabling precise, programmable control over its metabolic pathway. By genetically engineering cells, researchers can directly test hypotheses about the consequences of altered 2,3-BPG levels, moving beyond correlation to establish causation .

Key synthetic biology strategies include:

Gene Knockout/Knockdown: Using technologies like CRISPR/Cas9 or RNA interference (shRNA), the genes encoding the primary enzymes of 2,3-BPG metabolism—bisphosphoglycerate mutase (BPGM) for synthesis and multiple inositol (B14025) polyphosphate phosphatase (MIPP1) for degradation—can be selectively silenced. Creating cell lines or model organisms that are BPGM-deficient, for example, allows for the systematic study of cellular processes in the complete absence of 2,3-BPG synthesis.

Gene Overexpression: Conversely, introducing plasmids that drive the high-level expression of BPGM can be used to artificially elevate intracellular 2,3-BPG concentrations. This approach is critical for investigating the "gain-of-function" effects of 2,3-BPG, such as its potential role in promoting specific cancer phenotypes or modulating cellular stress responses .

Engineered Metabolic Circuits: More advanced approaches involve designing synthetic gene circuits where the expression of BPGM or MIPP1 is placed under the control of an inducible promoter (e.g., a tetracycline- or doxycycline-responsive system). This allows researchers to turn 2,3-BPG synthesis or degradation "on" or "off" at will, providing exquisite temporal control to study the dynamic cellular response to changes in 2,3-BPG concentration.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the multifaceted role of 2,3-BPG, it is essential to place it within the broader context of the entire cellular system. A multi-omics approach, which integrates data from different layers of biological information, is necessary to build comprehensive models of 2,3-BPG's influence [12, 27].

This integrated analysis typically involves:

Metabolomics: Provides quantitative measurements of 2,3-BPG and related metabolites, defining the biochemical state of the cell.

Transcriptomics (RNA-Seq): Measures the expression levels of all genes, revealing how cellular pathways, including BPGM and MIPP1 expression, are transcriptionally regulated in response to stimuli or in different disease states.

Proteomics: Quantifies the abundance of proteins, including the enzymes that produce and consume 2,3-BPG, and can be used to identify novel 2,3-BPG binding partners through techniques like thermal proteome profiling or affinity purification-mass spectrometry.

Genomics: Identifies genetic variations (e.g., single nucleotide polymorphisms) in genes like BPGM that may correlate with altered 2,3-BPG levels and disease susceptibility .

By integrating these datasets, researchers can construct network models that link genetic variations to transcriptional changes, protein expression, metabolite levels, and ultimately, cellular phenotype. For instance, a multi-omics study could reveal that a specific transcription factor (identified via transcriptomics) drives BPGM expression, leading to elevated 2,3-BPG (metabolomics), which in turn inhibits PHGDH (validated by proteomics), thereby altering cellular proliferation (phenotypic data) . This systems-level view is crucial for uncovering complex feedback loops and identifying key regulatory nodes for potential therapeutic intervention.

Addressing Remaining Knowledge Gaps in 2,3-BPG Metabolism and Regulation

Despite significant progress, several fundamental questions regarding 2,3-BPG biology remain unanswered, representing exciting frontiers for future research.

Regulation of BPGM and MIPP1: While the enzymatic mechanisms are known, the upstream signaling pathways that control the activity and expression of BPGM and MIPP1 in nucleated cells are poorly understood. What are the specific kinases, phosphatases, or transcription factors that regulate these enzymes in response to metabolic cues or cellular stress?

Transport and Subcellular Localization: It is unclear if specific transporters exist for 2,3-BPG across organellar membranes (e.g., the mitochondrial membrane). Understanding the subcellular compartmentalization of 2,3-BPG is critical, as its local concentration could determine its effect on specific targets.

The Complete Interactome: While new binding partners like PHGDH have been identified, a comprehensive, unbiased screen for the complete 2,3-BPG interactome across different cell types has yet to be performed. Discovering the full suite of proteins that 2,3-BPG regulates is a major priority.

Role in Non-Erythroid Tissues: The physiological function of 2,3-BPG in tissues like the brain, liver, and placenta, where it is present at significant concentrations, remains largely unexplored. Does it perform tissue-specific regulatory roles beyond general metabolism?

Evolutionary Significance: Why did 2,3-BPG evolve as the primary hemoglobin regulator in mammals, while other species use different molecules like inositol pentakisphosphate? Answering this question could provide fundamental insights into the molecule's unique chemical properties and biological advantages.

Addressing these knowledge gaps through the application of the advanced methodologies described above will be essential to fully elucidate the central role of this small but powerful metabolite in health and disease.

Table of Mentioned Compounds

Compound Name Type
1,3-Bisphosphoglycerate (1,3-BPG) Small Molecule Metabolite
2,3-Bisphosphoglycerate (2,3-BPG) Small Molecule Metabolite
3-Phosphoglycerate (3-PG) Small Molecule Metabolite
Biotin Small Molecule Tag
Bisphosphoglycerate Mutase (BPGM) Enzyme
Cysteine Amino Acid
Doxycycline Small Molecule Inducer
Fluorescein Fluorophore
Glycine Amino Acid
Hemoglobin Protein
Inositol Pentakisphosphate Small Molecule Metabolite
Multiple Inositol Polyphosphate Phosphatase (MIPP1) Enzyme
NADH/NAD+ Coenzyme
Phosphoglycerate Dehydrogenase (PHGDH) Enzyme
Rhodamine Fluorophore
Serine Amino Acid
Streptavidin Protein

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating and activating the DPG subunit in vitro?

  • Methodological Answer : Isolation typically involves differential centrifugation followed by affinity chromatography to purify the subunit. Activation protocols often require specific cofactors (e.g., Mg²⁺/ATP) and validation via enzymatic assays (e.g., spectrophotometric monitoring of NADH oxidation). Controls should include inactive mutants or inhibitor-treated samples to confirm activation specificity .
  • Key Parameters : Centrifugation speed (e.g., 100,000×g for membrane-bound subunits), buffer pH (7.4–7.8), and cofactor concentrations (1–5 mM Mg²⁺).

Q. How can researchers characterize the structural integrity of Activated DPG Subunit post-isolation?

  • Methodological Answer : Use a combination of cryo-electron microscopy (resolution ≤3.0 Å) to assess tertiary structure and circular dichroism (CD) spectroscopy to monitor secondary structure stability. Cross-validate with SDS-PAGE and Western blotting to confirm purity and subunit identity .
  • Common Pitfalls : Aggregation during freezing; mitigate with cryoprotectants like glycerol (10–20% v/v).

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s interaction with other cellular components under varying pH conditions?

  • Methodological Answer :

Variable Selection : Test pH ranges (6.0–8.0) reflecting physiological extremes (e.g., lysosomal vs. cytoplasmic environments).

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) changes.

Controls : Include pH-neutral buffers and non-interacting protein controls.

  • Data Interpretation : Apply nonlinear regression to fit binding curves and identify pH-dependent cooperativity .

Q. How can contradictions in kinetic data between fluorometric and radiometric assays be resolved?

  • Methodological Answer :

  • Step 1 : Replicate experiments under identical buffer conditions (e.g., ionic strength, temperature).
  • Step 2 : Use internal standards (e.g., fluorescent dyes with known quantum yields) to calibrate instrumentation.
  • Step 3 : Perform statistical analysis (e.g., ANOVA) to determine if discrepancies arise from technical variability (p > 0.05) or mechanistic differences (p < 0.05).
  • Case Study : In DPG studies, radiometric assays may overestimate activity due to isotope quenching, whereas fluorometric methods lack sensitivity at low substrate concentrations .

Q. What strategies ensure compliance with GDPR and data management plans (DMPs) when handling sensitive DPG-related datasets?

  • Methodological Answer :

  • Data Anonymization : Remove identifiers (e.g., patient IDs) from clinical datasets linked to DPG function.
  • Documentation : Prepare a Data Protection Impact Assessment (DPIA) outlining storage protocols (e.g., encrypted servers) and access tiers.
  • Training : Mandate GDPR compliance workshops for research teams, emphasizing pseudonymization techniques and breach reporting timelines .

Data Management and Reproducibility

Q. How should researchers structure DMPs for long-term storage of this compound datasets?

  • Methodological Answer :

  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental conditions (e.g., buffer composition, temperature), instrument calibration logs, and raw data files (e.g., .csv, .tiff).
  • Repository Selection : Use discipline-specific platforms (e.g., Zenodo for biochemistry) with DOI assignment.
  • Example Table :
ParameterDescriptionFormat
Kinetic constantskcat, KmCSV
Structural modelsCryo-EM density maps.mrc
Assay validationPositive/negative controlsPDF logs
  • Reference: .

Troubleshooting and Innovation

Q. What computational tools are recommended for modeling this compound’s conformational dynamics?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Use GROMACS or AMBER with force fields (e.g., CHARMM36) to simulate μs-scale dynamics.
  • Machine Learning : Apply AlphaFold2 for predicting mutation-induced structural perturbations.
  • Validation : Cross-correlate MD trajectories with experimental hydrogen-deuterium exchange (HDX-MS) data .

Q. How can researchers address low yield in recombinant this compound production?

  • Methodological Answer :

  • Optimization Steps :

Screen induction parameters (e.g., IPTG concentration: 0.1–1.0 mM; temperature: 16–30°C).

Test solubility-enhancing tags (e.g., SUMO, MBP).

Employ codon optimization for expression hosts (e.g., E. coli BL21 vs. insect cells).

  • Case Study : Yields improved 3-fold by shifting from 37°C to 18°C induction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.